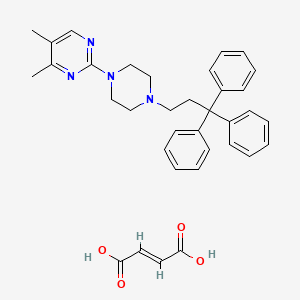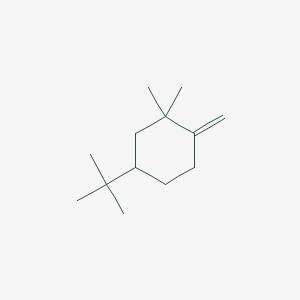
5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, two methyl groups, and a methylene group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. The oxidation of the methylene group can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the methylene group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, where reagents like sodium hydride or organolithium compounds can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Sodium hydride, organolithium compounds, anhydrous solvents, low temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for their potential biological activity. Research into its interactions with biological systems could uncover new therapeutic uses.
Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties to new therapeutic agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is primarily determined by its chemical reactivity. The presence of the methylene group allows for electrophilic addition reactions, where the compound can act as a nucleophile. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions.
Comparación Con Compuestos Similares
1-tert-Butyl-3,5-dimethylbenzene: Shares the tert-butyl and dimethyl substitution pattern but differs in the aromatic ring structure.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains tert-butyl groups and a dimethylaminomethyl group, used as an antioxidant.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Features tert-butyl groups and a biphenyl structure, used as a ligand in catalysis.
Uniqueness: 5-tert-Butyl-1,1-dimethyl-2-methylidenecyclohexane is unique due to its combination of a cyclohexane ring with a methylene group, which imparts distinct reactivity compared to its aromatic counterparts. The steric effects of the tert-butyl and methyl groups further differentiate its chemical behavior from similar compounds.
Propiedades
Número CAS |
23014-52-0 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
5-tert-butyl-1,1-dimethyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-10-7-8-11(12(2,3)4)9-13(10,5)6/h11H,1,7-9H2,2-6H3 |
Clave InChI |
QJGFQPOZVSERTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCC1=C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
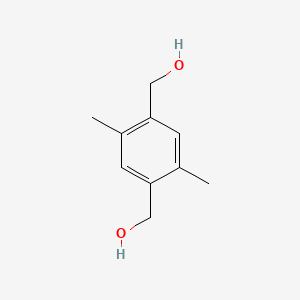
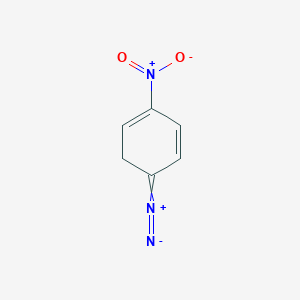
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
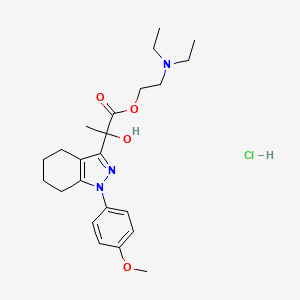

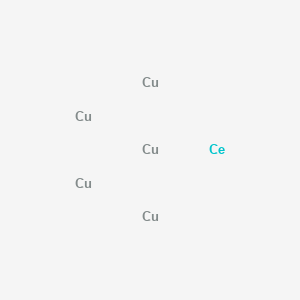
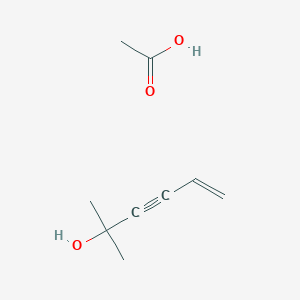
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
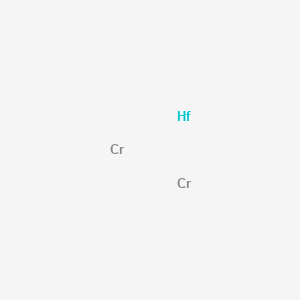
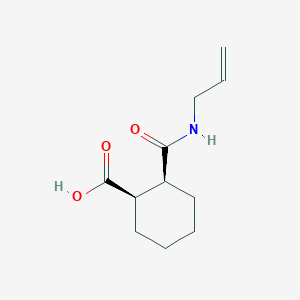
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
